molecular formula C8H17NO B13489102 (6,6-Dimethylpiperidin-3-yl)methanol

(6,6-Dimethylpiperidin-3-yl)methanol

Cat. No.: B13489102
M. Wt: 143.23 g/mol
InChI Key: AQXNGRCZOYESII-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(6,6-dimethylpiperidin-3-yl)methanol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-7(6-10)5-9-8/h7,9-10H,3-6H2,1-2H3

InChI Key

AQXNGRCZOYESII-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CN1)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethylpiperidin-3-yl)methanol typically involves the reaction of 3-piperidinemethanol with reagents that introduce the dimethyl groups at the 6th position. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethylpiperidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6,6-Dimethylpiperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (6,6-Dimethylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Biological Activity

(6,6-Dimethylpiperidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

This compound features a piperidine ring with two methyl groups at the 6-position and a hydroxymethyl group at the 3-position. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction alters the enzyme's conformation and catalytic activity.
  • Receptor Modulation : It may modulate receptor activity, impacting signaling pathways associated with various physiological processes.

1. Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in malignant cells through the activation of caspases and disruption of mitochondrial membrane potential.

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)12.5Caspase activation, ROS generation
PC3 (Prostate Cancer)10.0Cell cycle arrest, apoptosis induction

2. Neuroprotective Effects

The compound has shown potential neuroprotective properties in preclinical models. It may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

Case Study 1: Antitumor Efficacy

In a study involving human colon carcinoma cells (HCT116), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis showing increased sub-G1 population indicative of cell death.

Case Study 2: Neuroprotection

A model of oxidative stress induced by hydrogen peroxide in neuronal cells demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls. This suggests its potential use in therapeutic strategies for neurodegenerative disorders.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Binding Affinity : The presence of the hydroxymethyl group enhances binding affinity to target proteins involved in apoptosis regulation.
  • Pharmacokinetics : Modifications to the piperidine structure have been shown to improve solubility and bioavailability, making it a suitable candidate for further drug development.

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